molecular formula C16H10FN5OS B2668031 N-(2-fluorophenyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034244-14-7

N-(2-fluorophenyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No.: B2668031
CAS No.: 2034244-14-7
M. Wt: 339.35
InChI Key: GPYPFPYIVVNUOL-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at the 4-position with a 2-fluorophenylamine group and at the 5-position with a 1,2,4-oxadiazole ring bearing a thiophen-3-yl moiety. The 1,2,4-oxadiazole scaffold is known for its metabolic stability and hydrogen-bonding capacity, while the thiophene and fluorophenyl groups contribute to π-π stacking interactions and lipophilicity, respectively. Such structural motifs are common in kinase inhibitors and antimicrobial agents due to their ability to interact with hydrophobic pockets and catalytic residues in target proteins .

Properties

IUPAC Name

N-(2-fluorophenyl)-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN5OS/c17-12-3-1-2-4-13(12)20-15-11(7-18-9-19-15)16-21-14(22-23-16)10-5-6-24-8-10/h1-9H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYPFPYIVVNUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to explore the biological activity of this compound based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C14H12FN5O2S\text{C}_{14}\text{H}_{12}\text{F}\text{N}_5\text{O}_2\text{S}

Key Properties:

  • Molecular Weight: 344.4 g/mol
  • CAS Number: 1396747-58-2

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1,2,4-oxadiazole moiety exhibit notable anticancer properties. For instance, a comprehensive study evaluated various 1,2,4-oxadiazole derivatives against cancer cell lines, revealing that certain derivatives displayed IC50 values in the micromolar range, indicating significant cytotoxic activity.

CompoundCell LineIC50 (µM)
16aSK-MEL-20.65
17aMCF-70.65
17bMCF-72.41

These findings suggest that the introduction of electron-withdrawing groups (EWGs) in the structure enhances anticancer activity .

The mechanism by which these compounds exert their anticancer effects is still under investigation. However, preliminary results indicate that they may disrupt cellular machinery involved in DNA replication. Flow cytometry analyses have shown that these compounds can arrest the cell cycle at the G0-G1 phase, which is critical for halting cancer cell proliferation .

Case Studies

  • In Vitro Evaluation : A series of oxadiazole derivatives were tested against both cancerous (PANC-1 and SK-MEL-2) and non-cancerous (ARPE-19) cell lines. The most promising compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .
  • Molecular Docking Studies : Molecular docking studies have been conducted to elucidate the binding interactions between these compounds and target proteins involved in cancer progression. The results indicate favorable binding affinities and interactions with key enzymes related to tumor growth .

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the pyrimidine, oxadiazole, or aromatic rings:

Compound Name Key Structural Differences Molecular Weight Biological Relevance Reference
N-(4-methanesulfonylphenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine Methanesulfonylphenyl instead of 2-fluorophenyl 413.42 g/mol Enhanced solubility via sulfonyl group
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine Pyridin-2-ylmethylamine substituent 348.33 g/mol Potential kinase inhibition (pyridine motif)
2-methyl-N-[(oxolan-2-yl)methyl]-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine Oxolane (tetrahydrofuran) methyl group 343.40 g/mol Improved metabolic stability
N-(2,5-diethoxyphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine Phenyl-oxadiazole and diethoxyphenyl substituents 403.44 g/mol Antimicrobial activity

Functional Comparisons

Kinase Inhibition Potential

The target compound’s pyrimidine-oxadiazole-thiophene architecture resembles kinase inhibitors such as 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (Aurora kinase inhibitor, Ki = 8.0 nM), where the oxadiazole and fluorophenyl groups may mimic the thiazole and morpholine moieties in binding ATP pockets .

Antimicrobial Activity

Compounds like N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine exhibit antibacterial and antifungal activity due to halogenated aryl groups disrupting microbial membranes. The target compound’s 2-fluorophenyl group may offer similar efficacy but with improved pharmacokinetics due to fluorine’s electronegativity .

Physicochemical Properties

  • Solubility : The methanesulfonylphenyl analog () shows higher aqueous solubility (logP ~2.1) compared to the target compound (estimated logP ~3.5) due to the polar sulfonyl group.
  • Melting Points: Pyrimidine derivatives with rigid substituents (e.g., N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine) exhibit higher melting points (98–99°C) due to intramolecular hydrogen bonds (N–H⋯N) and planar aromatic stacking .

Structure-Activity Relationships (SAR)

  • Fluorine Substitution: The 2-fluorophenyl group enhances metabolic stability and target binding via hydrophobic and electrostatic interactions, as seen in cannabinoid receptor ligands like AM251 .
  • Thiophene vs. Phenyl : Thiophene-containing analogs (e.g., target compound) exhibit stronger π-π interactions with aromatic residues in enzymes compared to phenyl-substituted derivatives .

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